molecular formula C14H9BrN2O3 B12044977 Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate

Cat. No.: B12044977
M. Wt: 333.14 g/mol
InChI Key: NHBKOLHBXMFRJC-UHFFFAOYSA-N
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Description

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromophenyl group, a cyano group, and a hydroxypyridine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the electrophilic aromatic substitution of 4-bromophenylacetic acid, followed by the formation of the cyano group and the esterification of the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

methyl 6-(4-bromophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C14H9BrN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18)

InChI Key

NHBKOLHBXMFRJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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